molecular formula C9H23Cl2N3 B15246484 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine dihydrochloride

4-Hydrazinyl-2,2,6,6-tetramethylpiperidine dihydrochloride

Cat. No.: B15246484
M. Wt: 244.20 g/mol
InChI Key: OXBJTQGCYYABIP-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of hydrazine and tetramethyl groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride typically involves the reaction of 2,2,6,6-tetramethylpiperidine with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride can be compared with other similar compounds, such as:

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its use as a radical scavenger and antioxidant.

    2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of various derivatives, including the hydrazinyl compound.

    4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative with different functional groups and applications.

Each of these compounds has unique properties and applications, making 4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride distinct in its specific uses and chemical behavior.

Properties

Molecular Formula

C9H23Cl2N3

Molecular Weight

244.20 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl)hydrazine;dihydrochloride

InChI

InChI=1S/C9H21N3.2ClH/c1-8(2)5-7(11-10)6-9(3,4)12-8;;/h7,11-12H,5-6,10H2,1-4H3;2*1H

InChI Key

OXBJTQGCYYABIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NN)C.Cl.Cl

Origin of Product

United States

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